呋喃莫鲁金

描述

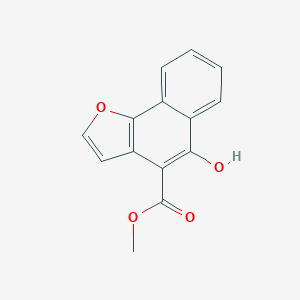

Furomollugin is a natural product with antioxidant and antibacterial activities . It can be isolated from Rubia cordifolia . Furomollugin lacks potent anti-tyrosinase activity but also exhibits significant anticancer property .

Synthesis Analysis

Furomollugin and its analogs were synthesized in high yields via ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition as a key step . Furomollugin was synthesized in three steps from commercially available starting materials using phthalide annulation chemistry .

Molecular Structure Analysis

The molecular formula of Furomollugin is C14H10O4 . Its molecular weight is 242.23 g/mol . The structures of the synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR, and HRMS .

Chemical Reactions Analysis

The in vitro antioxidant activities of synthesized compounds were determined by analyzing radical scavenging activities for 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide, and hydrogen peroxide assays . The results showed that the synthesized furomollugin analogs had effective antioxidant power .

Physical And Chemical Properties Analysis

The molecular weight of Furomollugin is 242.23 g/mol . The molecular formula is C14H10O4 . More specific physical and chemical properties are not clearly mentioned in the available resources.

科学研究应用

Antioxidant Activity

Furomollugin and its analogs have been synthesized and their in vitro antioxidant activities have been determined . The analysis involved determining radical scavenging activities for 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide, and hydrogen peroxide assays . The results showed that the synthesized furomollugin analogs had effective antioxidant power . Specifically, dihydronaphthofurans with 2-alkyoxy or 2-aryl group were found to be the most potent radical scavengers in the DPPH assay .

Antibacterial Activity

In addition to their antioxidant properties, furomollugin and its analogs have also demonstrated significant antibacterial activities . The antibacterial activities of these compounds were evaluated and the highly active compounds were selected for further determination of minimal inhibitory concentrations (MICs) . For instance, Compound 19 (MIC = 2 μg/mL) was found to be highly active against the gram-negative bacteria Escherichia coli (KCTC-1924) than the Ampicillin standard (MIC = 4 μg/mL) . Similarly, Compound 22 (MIC = 0.5 μg/mL) inhibited gram-positive bacteria Staphylococcus aureus (KCTC-1916) growth as effectively as ampicillin (MIC = 0.5 μg/mL) .

安全和危害

未来方向

作用机制

Target of Action

Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of Furomollugin are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .

Mode of Action

Furomollugin interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .

Biochemical Pathways

The antioxidant activity of Furomollugin primarily affects the oxidative stress pathways. By scavenging ROS, Furomollugin can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .

Pharmacokinetics

Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion

Result of Action

The primary result of Furomollugin’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, Furomollugin has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furomollugin. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .

属性

IUPAC Name |

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCYWCHKTNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furomollugin | |

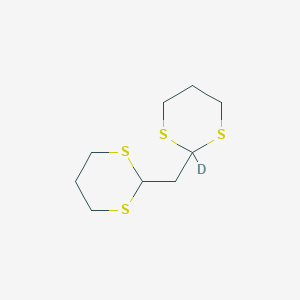

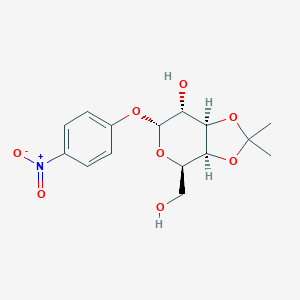

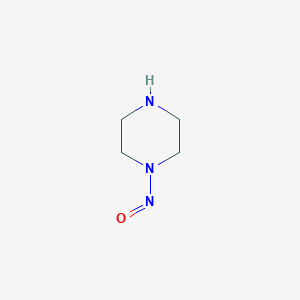

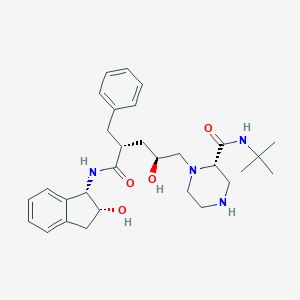

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)